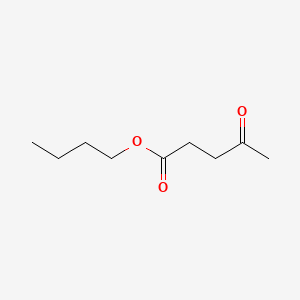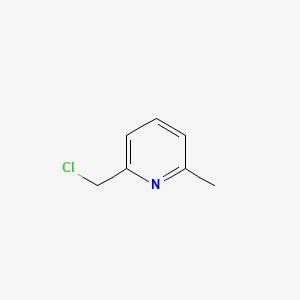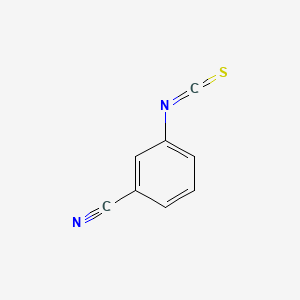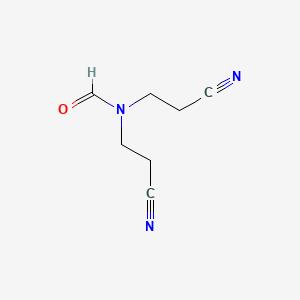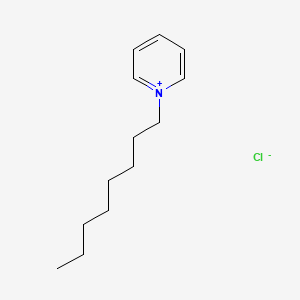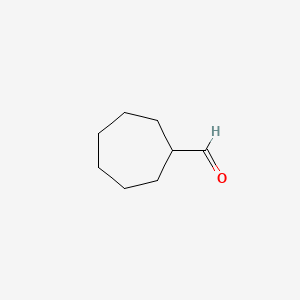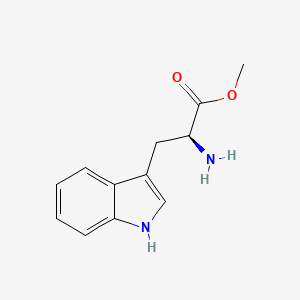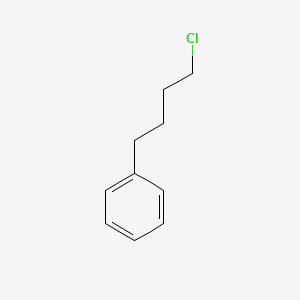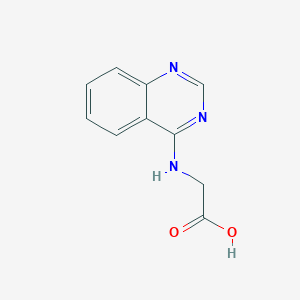
(Quinazolin-4-ylamino)acetic acid
Overview
Description
“(Quinazolin-4-ylamino)acetic acid” is a derivative of quinazoline, a nitrogen-containing heterocyclic compound . It has an empirical formula of C10H9N3O2 and a molecular weight of 203.20 . Quinazoline derivatives have drawn attention due to their significant biological activities .
Synthesis Analysis
Quinazoline derivatives can be synthesized using various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . A study describes the synthesis of new (quinazolin-4-ylamino)methylphosphonates via microwave irradiation .Molecular Structure Analysis
The molecular structure of “(Quinazolin-4-ylamino)acetic acid” consists of a quinazoline ring attached to an amino group and an acetic acid group . The quinazoline ring is a heterocyclic compound containing two nitrogen atoms .Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions. For instance, the Aza-Diels-Alder reaction, involving the coupling of imine and electron-rich alkene, is a powerful tool for the synthesis of quinazoline derivatives .Physical And Chemical Properties Analysis
“(Quinazolin-4-ylamino)acetic acid” is a solid compound . Its empirical formula is C10H9N3O2, and it has a molecular weight of 203.20 .Scientific Research Applications
Anticancer Activity
Quinazolin-4-ylamino derivatives have been extensively studied for their potential as anticancer agents. They act on various pathways involved in cancer cell proliferation and survival. For instance, some derivatives are known to inhibit tyrosine kinase, which is crucial in cell signaling and tumor growth .
Antibacterial Properties
These compounds exhibit significant antibacterial activity, making them potential candidates for developing new antibiotics. Their mechanism of action often involves interfering with bacterial DNA synthesis or protein production .
Antifungal Effects
Quinazolin-4-ylamino derivatives also show promise in treating fungal infections. They can disrupt the cell membrane of fungi, leading to cell death .
Antimalarial Potential
The antimalarial properties of quinazolin-4-ylamino derivatives stem from their ability to inhibit the synthesis of folic acid in malaria parasites, which is essential for their replication and survival .
Anti-inflammatory Uses
These compounds can modulate the body’s inflammatory response, making them useful in treating diseases where inflammation is a key factor, such as arthritis .
Antiviral Applications
Quinazolin-4-ylamino derivatives have shown effectiveness against various viruses by inhibiting viral entry into cells or replication once inside the host cell .
Analgesic Properties
Their analgesic properties are attributed to the inhibition of enzymes involved in the production of inflammatory mediators that cause pain .
Antioxidant Effects
These derivatives can act as antioxidants, neutralizing free radicals and reducing oxidative stress, which is implicated in many chronic diseases .
Mechanism of Action
Future Directions
The future directions for research on “(Quinazolin-4-ylamino)acetic acid” and other quinazoline derivatives could involve further exploration of their biological activities and potential applications in medicine . Additionally, the development of novel synthetic methods could also be a focus of future research .
properties
IUPAC Name |
2-(quinazolin-4-ylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-9(15)5-11-10-7-3-1-2-4-8(7)12-6-13-10/h1-4,6H,5H2,(H,14,15)(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLYDNMTAYXPLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352096 | |
| Record name | (quinazolin-4-ylamino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Quinazolin-4-ylamino)acetic acid | |
CAS RN |
55040-11-4 | |
| Record name | (quinazolin-4-ylamino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



